molecular formula C15H13NO4 B11616514 4H-Isoxazol-5-one, 4-(3-methoxy-4-prop-2-ynyloxybenzylidene)-3-methyl-

4H-Isoxazol-5-one, 4-(3-methoxy-4-prop-2-ynyloxybenzylidene)-3-methyl-

Cat. No.: B11616514
M. Wt: 271.27 g/mol
InChI Key: AWCZPNATUZLPNN-WQLSENKSSA-N
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Description

4H-Isoxazol-5-one, 4-(3-methoxy-4-prop-2-ynyloxybenzylidene)-3-methyl- is a synthetic organic compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound features a methoxy group and a prop-2-ynyloxybenzylidene substituent, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Isoxazol-5-one, 4-(3-methoxy-4-prop-2-ynyloxybenzylidene)-3-methyl- typically involves the following steps:

    Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors, such as β-keto esters and hydroxylamine derivatives.

    Introduction of Substituents: The methoxy and prop-2-ynyloxybenzylidene groups can be introduced through various substitution reactions, often involving palladium-catalyzed coupling reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the alkyne moiety.

    Reduction: Reduction reactions could target the isoxazole ring or the benzylidene group.

    Substitution: Various substitution reactions can occur, especially at the aromatic ring or the isoxazole nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents like halogens (Cl₂, Br₂) or organometallic compounds (Grignard reagents).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield aldehydes or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can serve as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It may be used as a ligand in catalytic reactions.

Biology

    Biological Activity: Isoxazole derivatives are known for their biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine

    Drug Development: The compound could be investigated for potential therapeutic applications, such as targeting specific enzymes or receptors.

Industry

    Material Science: It may be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4H-Isoxazol-5-one, 4-(3-methoxy-4-prop-2-ynyloxybenzylidene)-3-methyl- would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4H-Isoxazol-5-one, 3-methyl-: Lacks the methoxy and prop-2-ynyloxybenzylidene groups.

    4H-Isoxazol-5-one, 4-(4-methoxybenzylidene)-3-methyl-: Similar structure but with different substituents.

Uniqueness

The presence of the methoxy and prop-2-ynyloxybenzylidene groups in 4H-Isoxazol-5-one, 4-(3-methoxy-4-prop-2-ynyloxybenzylidene)-3-methyl- may confer unique chemical reactivity and biological activity compared to other isoxazole derivatives.

Properties

Molecular Formula

C15H13NO4

Molecular Weight

271.27 g/mol

IUPAC Name

(4Z)-4-[(3-methoxy-4-prop-2-ynoxyphenyl)methylidene]-3-methyl-1,2-oxazol-5-one

InChI

InChI=1S/C15H13NO4/c1-4-7-19-13-6-5-11(9-14(13)18-3)8-12-10(2)16-20-15(12)17/h1,5-6,8-9H,7H2,2-3H3/b12-8-

InChI Key

AWCZPNATUZLPNN-WQLSENKSSA-N

Isomeric SMILES

CC\1=NOC(=O)/C1=C\C2=CC(=C(C=C2)OCC#C)OC

Canonical SMILES

CC1=NOC(=O)C1=CC2=CC(=C(C=C2)OCC#C)OC

Origin of Product

United States

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